2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
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Overview
Description
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is a chemical compound that belongs to the class of perimidines. Perimidines are nitrogen-containing heterocycles known for their versatile applications in various fields, including medicinal chemistry, industrial chemistry, and materials science . This compound features a phenol group substituted with a 2-chloro and a 2,3-dihydro-1H-perimidin-2-yl group, making it a unique and valuable molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the condensation of 1,8-naphthalenediamine with a suitable carbonyl compound under acidic conditions . Various catalysts, such as acids, metals, and nanocatalysts, can be used to facilitate the reaction. The reaction conditions may include refluxing in solvents like xylene or acetonitrile, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Materials Science: It is employed in the development of advanced materials with unique properties, such as corrosion inhibitors and photoactive materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol involves its interaction with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol can be compared with other similar compounds, such as:
- 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenol
- 3-(2,3-dihydro-1H-perimidin-2-yl)-phenol
- 2-(4-ethyl-phenyl)-2,3-dihydro-1H-perimidine
These compounds share the perimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of substituents in this compound makes it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
2413884-71-4 |
---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.8 |
Purity |
95 |
Origin of Product |
United States |
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